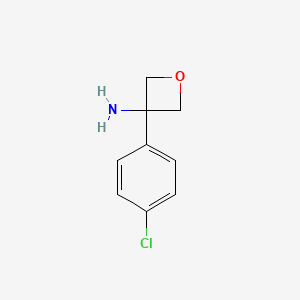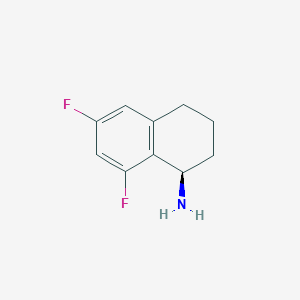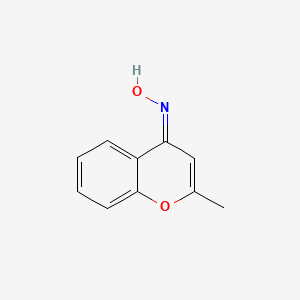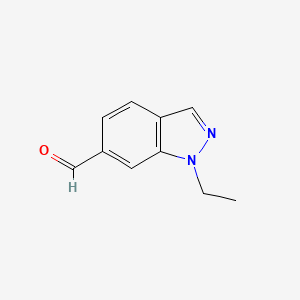![molecular formula C8H10BNO3 B11912059 [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxy-C-methylcarbonimidoyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Hydroxy-C-methylcarbonimidoyl Group: This step involves the reaction of the phenylboronic acid with an appropriate hydroxylamine derivative under controlled conditions to introduce the hydroxy-C-methylcarbonimidoyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-C-methylcarbonimidoyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy-C-methylcarbonimidoyl group to its amine counterpart.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Chemistry:
Synthetic Reagent: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acid groups.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: Utilized in the development of diagnostic tools due to its ability to form stable complexes with biomolecules.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Explored for its potential use in the development of agrochemicals.
作用机制
The mechanism of action of [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The hydroxy-C-methylcarbonimidoyl group may also participate in hydrogen bonding or other interactions that enhance the compound’s binding affinity and specificity.
相似化合物的比较
Phenylboronic Acid: Lacks the hydroxy-C-methylcarbonimidoyl group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of the hydroxy-C-methylcarbonimidoyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Features a formyl group, which alters its chemical behavior compared to [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid.
Uniqueness: The presence of the hydroxy-C-methylcarbonimidoyl group in this compound provides unique reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C8H10BNO3 |
|---|---|
分子量 |
178.98 g/mol |
IUPAC 名称 |
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6- |
InChI 键 |
IXSCFSAPALJOFA-POHAHGRESA-N |
手性 SMILES |
B(C1=CC=C(C=C1)/C(=N\O)/C)(O)O |
规范 SMILES |
B(C1=CC=C(C=C1)C(=NO)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)



![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)


![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
